molecular formula C9H11NO3 B3048768 1-Methoxy-3,5-dimethyl-2-nitrobenzene CAS No. 18102-38-0

1-Methoxy-3,5-dimethyl-2-nitrobenzene

Cat. No.: B3048768
CAS No.: 18102-38-0
M. Wt: 181.19 g/mol
InChI Key: GUFYOIXUHUNERH-UHFFFAOYSA-N
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Description

This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (nitro) substituents, influencing its reactivity, solubility, and stability.

Properties

IUPAC Name

1-methoxy-3,5-dimethyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFYOIXUHUNERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334050
Record name 1-methoxy-3,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-38-0
Record name 1-Methoxy-3,5-dimethyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18102-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-3,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Oxidation: Potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Reduction: 1-Methoxy-3,5-dimethyl-2-aminobenzene.

    Oxidation: 1-Methoxy-3,5-dicarboxylic acid-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-methoxy-3,5-dimethyl-2-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of substitution reactions .

Comparison with Similar Compounds

(a) 1-Methoxy-3,5-dinitrobenzene (3,5-Dinitroanisole)

  • Molecular Formula: C₇H₆N₂O₅ (vs. C₉H₁₁NO₃ for 1-Methoxy-3,5-dimethyl-2-nitrobenzene)
  • Substituents : Two nitro groups at positions 3 and 5 vs. one nitro and two methyl groups.
  • Physical Properties : Higher density (1.558 g/cm³) and melting point (105.3°C) compared to the dimethyl-nitro derivative, likely due to stronger intermolecular interactions from nitro groups .

(b) 1-Methoxy-2,3,5-trimethylbenzene

  • Molecular Formula : C₁₀H₁₄O
  • Substituents : Three methyl groups and one methoxy group, lacking a nitro group.
  • Applications : Primarily used as a solvent or intermediate in fragrance synthesis. The absence of a nitro group reduces polarity and reactivity compared to this compound .

(c) 1-Iodo-4,5-dimethyl-2-nitrobenzene

  • Molecular Formula: C₈H₈INO₂
  • Substituents : Iodo (–I) and nitro groups vs. methoxy and nitro.

Reactivity and Functional Group Influence

  • Nitro Group Reduction: Like other nitroarenes, this compound can undergo reduction to form diamines (e.g., using SnCl₂ in ethanol ). However, steric effects from methyl groups may slow reduction kinetics compared to less-substituted nitrobenzenes.
  • Methoxy Group Stability : The methoxy group is susceptible to demethylation under strong acidic or oxidative conditions, a property shared with 1-methoxy-3,5-dinitrobenzene but mitigated in adamantane-based analogs (e.g., 1-methoxy-3,5-dimethyladamantane, CAS 19388-16-0) due to rigid cage structures .

Key Research Findings

  • Synthetic Utility : The nitro group in this compound enables transformations such as Ullmann couplings or Suzuki reactions, though methyl groups may hinder meta-substitution .
  • Comparative Stability : Adamantane-based methoxy-nitro compounds (e.g., 1-methoxy-3,5-dimethyladamantane) exhibit enhanced thermal stability, making them preferable for high-temperature applications compared to benzene derivatives .

Biological Activity

1-Methoxy-3,5-dimethyl-2-nitrobenzene, a member of the nitroaromatic compound family, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of approximately 181.19 g/mol. Its structure includes a methoxy group (-OCH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. The arrangement of these functional groups is crucial for its reactivity and biological properties.

This compound primarily interacts with biological molecules through electrophilic and nucleophilic substitution reactions. The nitro group acts as an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution while activating it towards nucleophilic substitution. The methoxy group enhances the compound's reactivity by donating electrons.

Biological Activities

Research indicates that nitroaromatic compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of nitroaromatic compounds have demonstrated significant antibacterial properties against various strains such as E. faecalis and K. pneumoniae with reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
  • Cytotoxicity : Similar compounds have shown cytotoxic effects in cellular models, suggesting that this compound may also possess cytotoxic properties that warrant further investigation.
  • Potential Mutagenicity : There are concerns regarding the mutagenic effects associated with nitro compounds, indicating potential toxicity and environmental impact .

Case Studies

Several case studies have highlighted the health risks associated with nitroaromatic compounds:

  • Acute Toxicity : A study reported severe methemoglobinemia in a patient following ingestion of nitrobenzene, leading to death four days later. Blood analysis confirmed high levels of nitrobenzene .
  • Chronic Exposure : In laboratory studies involving rats and mice exposed to nitrobenzene over extended periods, significant mortality was observed at certain dosage levels, indicating a steep dose-response curve for lethality .

Research Findings

Recent studies have focused on the synthesis and biological applications of this compound:

Study Findings
BenchChem (2024)Identified as an intermediate in organic synthesis with potential antimicrobial and anticancer properties.
MDPI (2024)Demonstrated antibacterial activity against multiple bacterial strains; further research needed on anticancer effects .
ATSDR Toxicological ProfileHighlighted acute toxicity cases linked to nitrobenzene exposure; emphasized the need for safety measures in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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